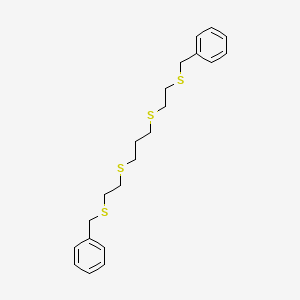
1,13-Diphenyl-2,5,9,12-tetrathiatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane typically involves the reaction of phenyl-substituted thiols with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,13-Diphenyl-2,5,9,12-tetrathiatridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
Scientific Research Applications
1,13-Diphenyl-2,5,9,12-tetrathiatridecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the phenyl groups may engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups, used as an antioxidant and fungicide.
3,6-Diphenyl-1,2,4,5-tetrazine: A heteroaromatic compound used in cycloaddition reactions.
Uniqueness
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is unique due to the presence of multiple sulfur atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other phenyl-substituted compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
168764-51-0 |
|---|---|
Molecular Formula |
C21H28S4 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-[3-(2-benzylsulfanylethylsulfanyl)propylsulfanyl]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C21H28S4/c1-3-8-20(9-4-1)18-24-16-14-22-12-7-13-23-15-17-25-19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |
InChI Key |
RWAVRASHEIWHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCSCCCSCCSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


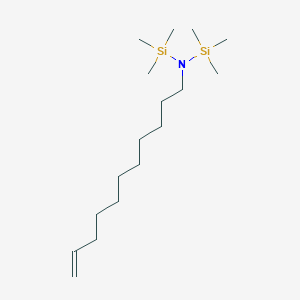
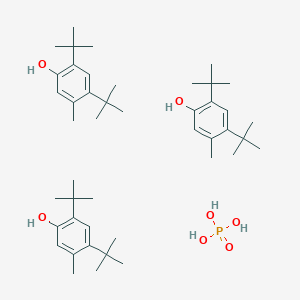


![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
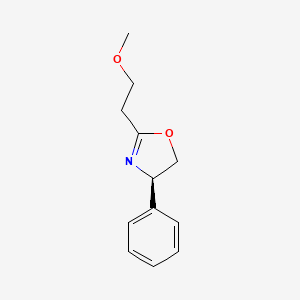
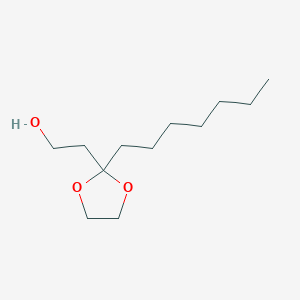
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)
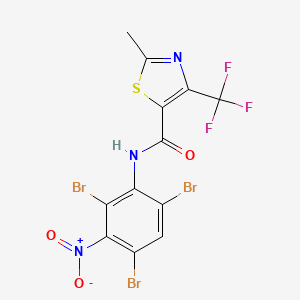

![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
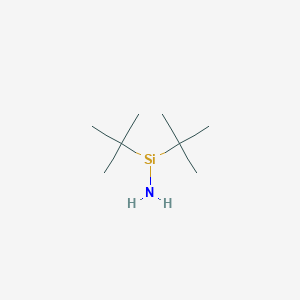
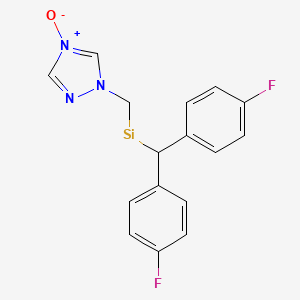
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
